2-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a benzothiophene moiety linked to an oxadiazole ring through a sulfanyl group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the reaction of 1,1-dioxido-1-benzothiophene-3-thiol with 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene or oxadiazole rings.
Scientific Research Applications
2-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(2-methyl-3-furyl)-1,3,4-oxadiazole
- 2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole
Uniqueness
2-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C17H12N2O3S2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C17H12N2O3S2/c1-11-6-8-12(9-7-11)16-18-19-17(22-16)23-14-10-24(20,21)15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
QNYTUOCUDVGRCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC3=CS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC3=CS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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